6-Fluoroquinoxalin-2(1H)-one
Overview
Description
6-Fluoroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C8H5FN2O . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of 6-Fluoroquinoxalin-2(1H)-one involves the reaction of 4-fluorobenzene-1,2-diamine with ethyl 2-oxoacetate. The reaction mass is heated at reflux for an extended period, after which the solvent is evaporated under reduced pressure. The residue is then diluted with ethyl acetate and evaporated to dryness to obtain the crude compound .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoxalin-2(1H)-one is represented by the InChI code 1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12). This indicates that the molecule consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Fluoroquinoxalin-2(1H)-one is a solid at room temperature. It has a molecular weight of 164.14 and a melting point of 300-302°C .Scientific Research Applications
Synthesis of Quinoxaline Derivatives
6-Fluoroquinoxalin-2(1H)-one is a versatile compound used in synthesizing a variety of quinoxaline derivatives. For example, the modification of 3‐chloro‐6‐fluoroquinoxalin‐2(1H)‐one 4‐oxide leads to over 30 new quinoxaline derivatives. These derivatives have been investigated for their antimalarial activity (Maichrowski et al., 2013).
Development of JSP-1 Inhibitors
6-Fluoroquinoxaline has been used to prepare 6-aminoquinoxalines, potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), via microwave-accelerated nucleophilic substitution. This illustrates its potential in the development of therapeutics targeting specific enzymes (Zhang et al., 2006).
Fluorescence Studies in Biological Systems
The compound has been employed in the synthesis of novel fluorophores for fluorescence studies in various organic solvents and aqueous solutions. This includes its application in labeling oligodeoxyribonucleotides, demonstrating its utility in biological imaging and molecular biology research (Singh & Singh, 2007).
Enzymatic Bioreduction Studies
6-Fluoroquinoxalin-2(1H)-one plays a role in enzymatic studies, such as being a substrate for enzymes like horseradish peroxidase. This is important for understanding enzyme mechanisms and designing new biotechnological applications (Li & Townshend, 1997).
Photophysical and Bio-imaging Applications
The compound's derivatives have been studied for their photophysical properties and potential in bio-imaging applications. This includes their use in one- and two-photon fluorescence microscopy imaging domains, highlighting its relevance in advanced imaging techniques (Gan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUELVBFXEMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506870 | |
Record name | 6-Fluoroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoxalin-2(1H)-one | |
CAS RN |
55687-23-5 | |
Record name | 6-Fluoroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.